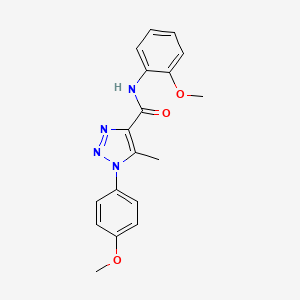
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as 4-EPAM, is an organic compound used in scientific research and laboratory experiments. It is an anilide derivative of aniline and is used as a model compound for the study of biological systems. 4-EPAM has been found to have potential therapeutic applications, as it has been demonstrated to interact with various biological systems and has been studied as a possible drug candidate.
作用機序
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide is believed to interact with various biological systems through its ability to bind to various receptors. It has been found to bind to the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide has also been found to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability. Furthermore, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide has been found to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to an antidepressant effect. It has also been found to reduce anxiety and improve cognitive performance. Furthermore, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide has been found to reduce dopamine levels in the brain, which can lead to an anti-psychotic effect.
実験室実験の利点と制限
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide is a stable compound, which makes it suitable for long-term storage. However, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide has several limitations for laboratory experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Furthermore, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide is a relatively weak compound, which can make it difficult to measure its effects in certain experiments.
将来の方向性
There are several potential future directions for the use of 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide in scientific research. One potential direction is the use of 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide as a potential therapeutic agent for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the use of 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide in the study of the effects of various drugs on the nervous system, cardiovascular system, and endocrine system. Additionally, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide could be used in the study of the effects of various drugs on the immune system, as well as the effects of various drugs on the development and progression of cancer. Finally, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide could be used in the study of the effects of various drugs on the metabolism and pharmacokinetics of various drugs.
合成法
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide is synthesized through a reaction between p-anisidine and ethyl chloroacetate. The reaction is carried out in an aqueous medium at room temperature. The reaction product is then purified by recrystallization to give 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide. The synthesis of 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide can also be achieved by the reaction of ethyl chloroacetate with p-anisidine in the presence of a catalytic amount of hydrochloric acid.
科学的研究の応用
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide has been studied as a model compound for the study of biological systems, such as the nervous system, cardiovascular system, and endocrine system. It has been used in scientific research to study the effects of various drugs on these systems. Furthermore, 2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide has been investigated as a potential therapeutic agent for the treatment of various diseases and conditions, such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-13-4-8-16(9-5-13)21-12-17(19)18-14-6-10-15(20-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMRDZNRHFCOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421778.png)


![3-[(3-fluorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421803.png)
![(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6421805.png)
![4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6421808.png)
![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)
![4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine](/img/structure/B6421816.png)
![2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B6421819.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6421829.png)

![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B6421857.png)
![3-(furan-2-yl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421867.png)